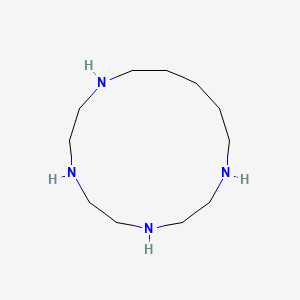
N-(6-hydroxy-6-methylheptan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-hydroxy-6-methylheptan-2-yl)acetamide is a chemical compound with the molecular formula C10H21NO2 It is characterized by the presence of a hydroxy group and a methyl group on a heptane chain, along with an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-hydroxy-6-methylheptan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 6-hydroxy-6-methylheptan-2-one with acetamide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-hydroxy-6-methylheptan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(6-hydroxy-6-methylheptan-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(6-hydroxy-6-methylheptan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxymelatonin: A compound with a similar hydroxy group and acetamide structure, known for its role as a metabolite of melatonin.
N-Acetylserotonin: Another related compound with similar functional groups, involved in the synthesis of melatonin.
Uniqueness
N-(6-hydroxy-6-methylheptan-2-yl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, methyl group, and acetamide functional group makes it a versatile compound with diverse applications in research and industry.
Propiedades
Número CAS |
85602-77-3 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
N-(6-hydroxy-6-methylheptan-2-yl)acetamide |
InChI |
InChI=1S/C10H21NO2/c1-8(11-9(2)12)6-5-7-10(3,4)13/h8,13H,5-7H2,1-4H3,(H,11,12) |
Clave InChI |
MUHJFQDNLZVRIB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


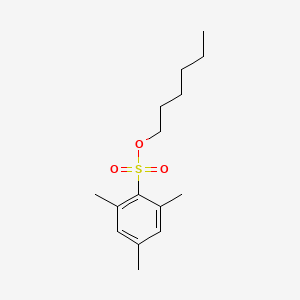
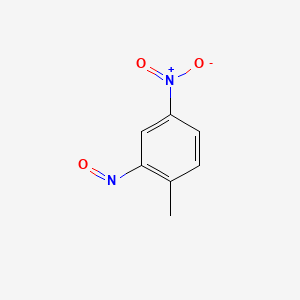
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)

![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
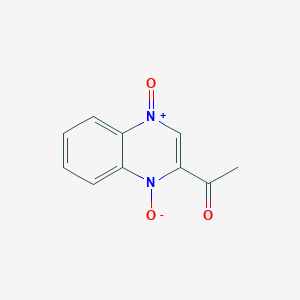


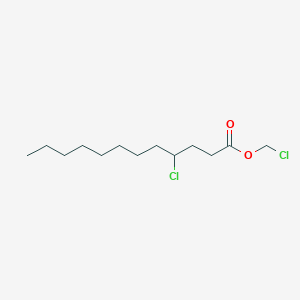
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)


